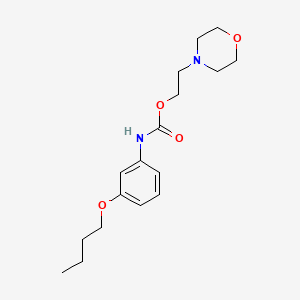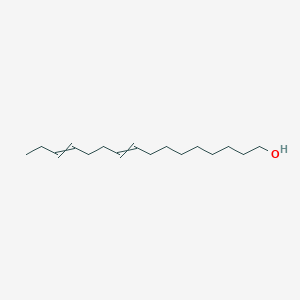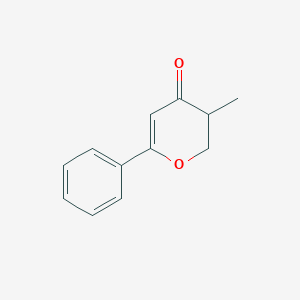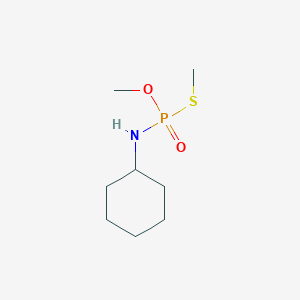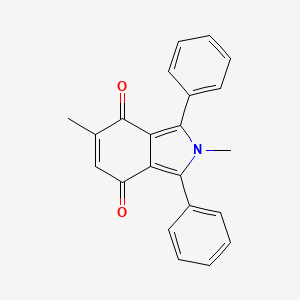
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- is a compound belonging to the isoindole family Isoindoles are heterocyclic compounds characterized by a fused benzopyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline with phthalic anhydride in the presence of a catalyst can yield isoindoline derivatives . Another method involves the use of deep eutectic solvents (DES) to accelerate the preparation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield isoindoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can have different functional groups attached to the core structure.
科学的研究の応用
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
作用機序
The mechanism of action of 2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by disrupting cellular interactions and improving immune responses . The compound may also modulate signaling pathways involved in inflammation and other biological processes .
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar applications in pharmaceuticals and materials science.
Isoindoline: A reduced form of isoindole with different reactivity and applications.
N-Substituted Isoindoles: These derivatives have various functional groups attached, leading to diverse chemical and biological properties.
Uniqueness
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions
特性
CAS番号 |
72726-02-4 |
|---|---|
分子式 |
C22H17NO2 |
分子量 |
327.4 g/mol |
IUPAC名 |
2,5-dimethyl-1,3-diphenylisoindole-4,7-dione |
InChI |
InChI=1S/C22H17NO2/c1-14-13-17(24)18-19(22(14)25)21(16-11-7-4-8-12-16)23(2)20(18)15-9-5-3-6-10-15/h3-13H,1-2H3 |
InChIキー |
LSTMFHPXDJPZOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(N(C(=C2C1=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


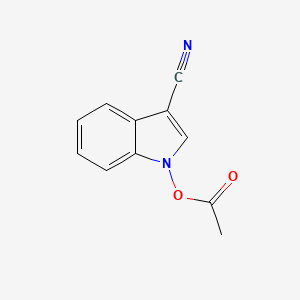
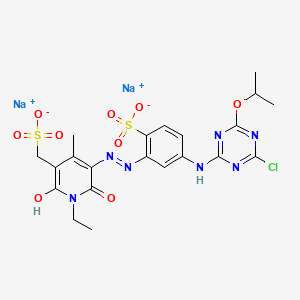

![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
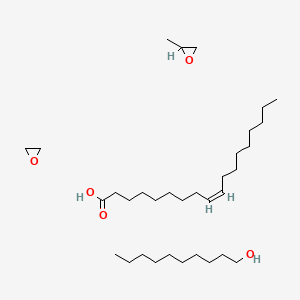
![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
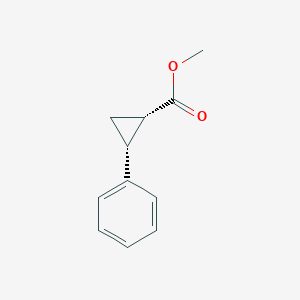
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
